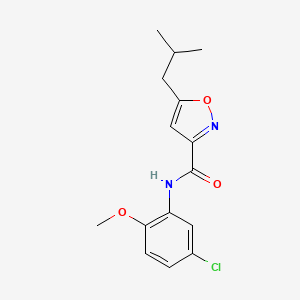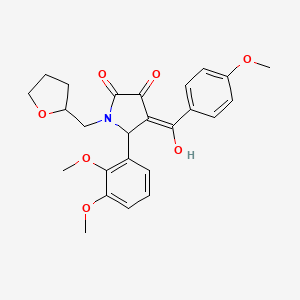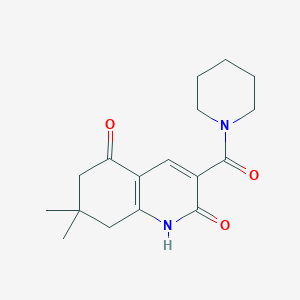![molecular formula C18H20ClFN2O B4575832 N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide](/img/structure/B4575832.png)
N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide
Overview
Description
N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide is a synthetic organic compound with the molecular formula C18H20ClFN2O and a molecular weight of 334.8 g/mol This compound is characterized by the presence of a chlorofluorobenzyl group attached to an aminophenyl moiety, which is further linked to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-chloro-6-fluorobenzylamine. This intermediate is then reacted with 4-aminophenylpentanamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-chlorobenzyl)amino]phenyl}pentanamide
- N-{4-[(2-fluorobenzyl)amino]phenyl}pentanamide
- N-{4-[(2-bromobenzyl)amino]phenyl}pentanamide
Uniqueness
N-{4-[(2-chloro-6-fluorobenzyl)amino]phenyl}pentanamide is unique due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance its potency and selectivity compared to similar compounds that contain only one type of halogen .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(2-chloro-6-fluorophenyl)methylamino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c1-2-3-7-18(23)22-14-10-8-13(9-11-14)21-12-15-16(19)5-4-6-17(15)20/h4-6,8-11,21H,2-3,7,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTGEDXZGOREAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4575750.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide](/img/structure/B4575755.png)
![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B4575765.png)
![4-Amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B4575775.png)
![(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4575776.png)

![15-butoxy-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B4575785.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4575791.png)
![2-amino-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4575800.png)
![ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4575813.png)


![5-tert-butyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4575836.png)
![2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-isopropylacetamide](/img/structure/B4575866.png)
